3-Bromo-8-chloroimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
3-Bromo-8-chloroimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines, which are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may interact with and affect multiple biochemical pathways .
Pharmacokinetics
It is slightly soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that this compound may also have potent biological effects.
Action Environment
It is known to be stable under recommended storage conditions , suggesting that it may retain its activity under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-chloroimidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-8-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethyl acetate, toluene, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and applications.
Scientific Research Applications
3-Bromo-8-chloroimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-tuberculosis, anti-cancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness: 3-Bromo-8-chloroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-8-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSASTWOEKKASPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855883 |
Source
|
Record name | 3-Bromo-8-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263058-56-5 |
Source
|
Record name | 3-Bromo-8-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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